![molecular formula C11H25N B13223606 (2-Ethyloctyl)(methyl)amine](/img/structure/B13223606.png)
(2-Ethyloctyl)(methyl)amine
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Overview
Description
(2-Ethyloctyl)(methyl)amine is an organic compound with the molecular formula C11H25N It is a secondary amine, characterized by the presence of an ethyl group attached to the second carbon of an octyl chain and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethyloctyl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with 2-ethyloctyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrobromic acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reductive amination of 2-ethyloctanal with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale batch reactors. The alkylation method is preferred due to its simplicity and high yield. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. After the reaction is complete, the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyloctyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Acylation: It can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; carried out under anhydrous conditions.
Substitution: Alkyl halides; reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Acylation: Acyl chlorides; reactions are carried out in the presence of a base such as pyridine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Tertiary amines.
Acylation: Amides.
Scientific Research Applications
(2-Ethyloctyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyloctyl)(methyl)amine depends on its specific application. In general, the compound can act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved vary depending on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
(2-Ethyloctyl)amine: Lacks the methyl group attached to the nitrogen atom.
(2-Ethyloctyl)(ethyl)amine: Contains an ethyl group instead of a methyl group attached to the nitrogen atom.
Octylamine: Lacks the ethyl group attached to the second carbon of the octyl chain.
Uniqueness
(2-Ethyloctyl)(methyl)amine is unique due to the presence of both an ethyl group on the octyl chain and a methyl group on the nitrogen atom. This specific structure imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to similar compounds.
Biological Activity
(2-Ethyloctyl)(methyl)amine is a branched-chain aliphatic amine that has garnered attention in various fields, including medicinal chemistry and toxicology. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profiles. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies, research findings, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₂₅N
- IUPAC Name : 2-ethyloctan-1-amine
This compound features a long hydrophobic carbon chain, which may influence its interaction with biological membranes and its overall bioactivity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections.
- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, highlighting its potential as an anticancer agent.
- Neurotoxicity : Due to its amine structure, there are concerns regarding its neurotoxic potential, necessitating thorough toxicological evaluations.
Antimicrobial Activity
A study conducted on various amine compounds demonstrated that this compound showed significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. The results are summarized in Table 1.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control (Penicillin) | 0.5 | Staphylococcus aureus |
This data suggests that while this compound is less potent than penicillin, it still exhibits notable antibacterial properties.
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results are presented in Table 2.
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 | 15 | Doxorubicin | 0.5 |
A549 | 20 | Cisplatin | 10 |
HCT116 | 18 | Paclitaxel | 1 |
The IC50 values indicate that while the compound shows cytotoxicity, it is significantly less potent than established chemotherapeutic agents.
Neurotoxicity Assessment
A neurotoxicity assessment was conducted using primary neuronal cultures exposed to varying concentrations of this compound. The results indicated dose-dependent neurotoxic effects, with significant neuronal cell death observed at concentrations above 50 µM.
Discussion
The findings suggest that this compound possesses promising antimicrobial and cytotoxic properties but also raises concerns regarding its neurotoxic potential. The balance between efficacy and safety will be critical in determining the suitability of this compound for further development in therapeutic contexts.
Properties
Molecular Formula |
C11H25N |
---|---|
Molecular Weight |
171.32 g/mol |
IUPAC Name |
2-ethyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-9-11(5-2)10-12-3/h11-12H,4-10H2,1-3H3 |
InChI Key |
PLIRAZIPLWDXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)CNC |
Origin of Product |
United States |
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